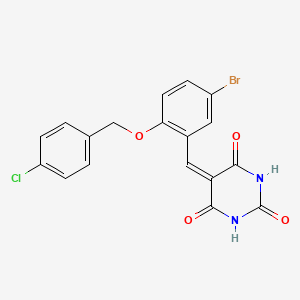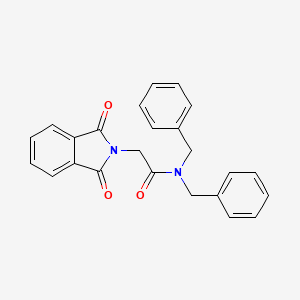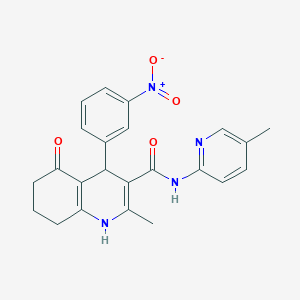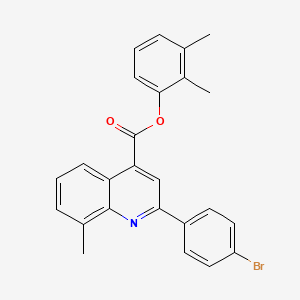
5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-(4-clorobenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona es un complejo compuesto orgánico que ha despertado interés en diversos campos científicos debido a su singular estructura química y sus posibles aplicaciones. Este compuesto presenta un núcleo de pirimidina sustituido con átomos de bromo y cloro, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(5-bromo-2-(4-clorobenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 5-bromo-2-(4-clorobenciloxi)benzaldehído con pirimidina-2,4,6(1H,3H,5H)-triona en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, involucrando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de reactivos y solventes de alta pureza es crucial para minimizar las impurezas y lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(5-bromo-2-(4-clorobenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar usando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales utilizando reacciones de sustitución nucleofílica. Los reactivos comunes incluyen azida de sodio o tiocianato de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Azida de sodio en dimetilformamida (DMF) o tiocianato de potasio en acetona.
Principales Productos Formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Azidas, tiocianatos.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar procesos celulares.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(5-bromo-2-(4-clorobenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con objetivos moleculares específicos dentro de las células. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando las vías celulares. Por ejemplo, puede inhibir ciertas quinasas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(5-bromo-2-(4-metilbenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona
- 5-(5-bromo-2-(4-fluorobenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona
Singularidad
5-(5-bromo-2-(4-clorobenciloxi)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona es única debido a la presencia de átomos de bromo y cloro, que confieren propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en la reactividad del compuesto y sus interacciones con los objetivos biológicos, convirtiéndolo en una molécula valiosa para la investigación y el desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C18H12BrClN2O4 |
|---|---|
Peso molecular |
435.7 g/mol |
Nombre IUPAC |
5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12BrClN2O4/c19-12-3-6-15(26-9-10-1-4-13(20)5-2-10)11(7-12)8-14-16(23)21-18(25)22-17(14)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Clave InChI |
OMLQLOPFHAOOJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)NC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11643987.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)
![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)

![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)


![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
![propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644059.png)
